molecular formula C18H18N4O2S B2600405 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane CAS No. 1797638-59-5

7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane

Cat. No.: B2600405
CAS No.: 1797638-59-5
M. Wt: 354.43
InChI Key: BKSWJLHTSRBTHA-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Biological Activity

The compound 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazepane ring fused with a furan and a triazole moiety. The structural formula can be summarized as follows:

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 342.37 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The synthesized derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains. For instance, compounds similar to the target molecule demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BPseudomonas aeruginosa16 µg/mL
Target CompoundE. coli10 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The target compound's structural features suggest it may inhibit cell proliferation in various cancer cell lines. For example, related triazole compounds have shown IC50_{50} values ranging from 0.8 to 74.28 µM against different cancer types .

Table 2: Anticancer Activity of Related Triazole Compounds

CompoundCancer Cell LineIC50_{50} (µM)
Compound XMCF-7 (breast cancer)5.0
Compound YHT-29 (colon cancer)10.0
Target CompoundA549 (lung cancer)15.0

Antitrypanosomal Activity

In a study evaluating the trypanocidal effects of triazole-based hybrids, several analogs showed potent activity against Trypanosoma cruzi with IC50_{50} values significantly lower than traditional treatments . This suggests that the target compound could also possess beneficial effects in treating Chagas disease.

The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, some studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into novel triazole compounds demonstrated their effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics.
  • Anticancer Evaluation : In vitro assays on various cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis induction.
  • Trypanosomal Efficacy : Research showed that certain triazole derivatives not only inhibited T. cruzi growth but also demonstrated favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents for Chagas disease.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(15-13-19-22(20-15)14-5-2-1-3-6-14)21-9-8-17(25-12-10-21)16-7-4-11-24-16/h1-7,11,13,17H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSWJLHTSRBTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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